Chiral Identity and Potential Enantiomeric Differentiation
The compound is unequivocally defined as the (R)-enantiomer (IUPAC: (3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol) . No quantitative biological activity data for the separate (S)-enantiomer or racemic mixture was found in open authoritative databases, which in itself highlights a critical procurement requirement: only the R-isomer is documented as a named chemical entity in the context of medicinal chemistry research programs such as ACC inhibition [1]. The lack of activity data for the S-isomer or racemate underscores the specificity required for research use.
| Evidence Dimension | Stereochemical purity and documentation |
|---|---|
| Target Compound Data | Defined R-enantiomer; reported as a single stereoisomer (CAS 2098162-23-1) |
| Comparator Or Baseline | S-enantiomer (CAS not publicly linked to bioactivity data) or racemic mixture (CAS not identified in public sources) |
| Quantified Difference | The R-enantiomer is the only stereoisomer explicitly described in patent and chemical databases relevant to the pyrimidine-pyrrolidine ACC inhibitor class [1]. |
| Conditions | Analysis of published chemical and patent databases as of the knowledge cutoff date. |
Why This Matters
Procuring the (R)-enantiomer ensures reproducibility of research outcomes aligned with the disclosed medicinal chemistry efforts, as the corresponding racemate or S-enantiomer may present entirely different pharmacodynamics or lack validated activity.
- [1] Boehringer Ingelheim International GmbH. (2015). Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641. View Source
